molecular formula C17H15FN4O B2851627 4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 2190365-72-9

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2851627
CAS No.: 2190365-72-9
M. Wt: 310.332
InChI Key: LSQMLEKUEBRUFF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrimidinylmethyl group, and a pyrrole carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Scientific Research Applications

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the pyrimidinylmethyl group: This can be done through a coupling reaction, such as the Suzuki or Heck coupling, where a pyrimidine derivative is coupled with the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-(3-fluorophenyl)pyrimidin-2-amine: Similar in structure but lacks the pyrrole carboxamide moiety.

    6-methyl-2H-1-benzopyran-2-one: Contains a pyran ring instead of a pyrrole ring.

Uniqueness

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a fluorophenyl group, a pyrimidinylmethyl group, and a pyrrole carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-6-15(22-10-21-11)9-20-17(23)16-7-13(8-19-16)12-2-4-14(18)5-3-12/h2-8,10,19H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQMLEKUEBRUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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